molecular formula C55H96O6 B10815305 1,3-Dipalmitoyl-2-eicosapentaenoyl-rac-glycerol

1,3-Dipalmitoyl-2-eicosapentaenoyl-rac-glycerol

Cat. No.: B10815305
M. Wt: 853.3 g/mol
InChI Key: ZFUYXJXXBLBDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol can be synthesized through esterification reactions involving palmitic acid and eicosapentaenoic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids on the glycerol backbone .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized for yield and purity, often involving high temperatures and pressures, as well as the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol exerts its effects involves its incorporation into cellular lipid pools. It influences lipid metabolism by modulating the activity of enzymes involved in triacylglycerol synthesis and degradation. The eicosapentaenoic acid moiety is known to have anti-inflammatory properties, which may contribute to its beneficial effects on hepatic lipid levels .

Comparison with Similar Compounds

  • 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol
  • 1,2-Dipalmitoyl-rac-glycerol
  • 1,3-Dioleoyl-2-Palmitoyl Glycerol

Comparison: 1,3-Dipalmitoyl-2-Eicosapentaenoyl-rac-glycerol is unique due to the presence of eicosapentaenoic acid at the sn-2 position, which imparts specific biological activities such as anti-inflammatory effects. In contrast, other similar compounds like 1,3-Dipalmitoyl-2-Arachidonoyl-sn-glycerol and 1,2-Dipalmitoyl-rac-glycerol contain different fatty acids, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C55H96O6

Molecular Weight

853.3 g/mol

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C55H96O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h26-28,31,34,37,40,43,46,49,52H,4-25,29-30,32-33,35-36,38-39,41-42,44-45,47-48,50-51H2,1-3H3

InChI Key

ZFUYXJXXBLBDDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.